4-Chlor-2-methoxypyridin

Übersicht

Beschreibung

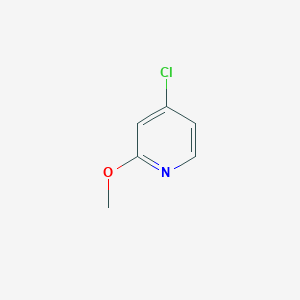

4-Chloro-2-methoxypyridine is an organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 2 are replaced by a chlorine atom and a methoxy group, respectively.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-methoxypyridine has several applications in scientific research:

Wirkmechanismus

Target of Action

4-Chloro-2-methoxypyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of 4-Chloro-2-methoxypyridine in this reaction is the organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

In the SM cross-coupling reaction, 4-Chloro-2-methoxypyridine interacts with its target, the organoboron reagent, through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and tolerant of various functional groups .

Biochemical Pathways

The SM cross-coupling reaction involving 4-Chloro-2-methoxypyridine affects the carbon–carbon bond formation pathway . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The result of 4-Chloro-2-methoxypyridine’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Biochemische Analyse

Biochemical Properties

4-Chloro-2-methoxypyridine interacts with various biomolecules in biochemical reactions. It is used as a reagent in the preparation of cyclopalladated ferrocenylimines, which are catalysts for the preparation of arylboronate esters . The nature of these interactions is complex and involves several steps, including the formation of bonds with enzymes and proteins.

Cellular Effects

It is known that the compound plays a role in the preparation of arylboronate esters, which are involved in various cellular processes .

Molecular Mechanism

The molecular mechanism of 4-Chloro-2-methoxypyridine involves its role as a reagent in the preparation of cyclopalladated ferrocenylimines . These catalysts are used in the preparation of arylboronate esters, which can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is used in the preparation of arylboronate esters , which may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the compound is used in the preparation of arylboronate esters , which may have varying effects at different dosages.

Metabolic Pathways

It is known that the compound is used in the preparation of arylboronate esters , which may interact with various enzymes and cofactors and affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that the compound is used in the preparation of arylboronate esters , which may interact with transporters or binding proteins and affect its localization or accumulation.

Subcellular Localization

It is known that the compound is used in the preparation of arylboronate esters , which may be directed to specific compartments or organelles due to targeting signals or post-translational modifications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Chloro-2-methoxypyridine can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .

Industrial Production Methods

Industrial production methods for 4-Chloro-2-methoxypyridine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridines, while reactions with thiols can produce thiopyridines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4-methoxypyridine: Similar in structure but with the positions of the chlorine and methoxy groups reversed.

2-Chloro-4-nitropyridine: Contains a nitro group instead of a methoxy group.

4-Methoxy-2(1H)-pyridone: Contains a hydroxyl group instead of a chlorine atom.

Uniqueness

4-Chloro-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain catalytic and synthetic applications where other similar compounds may not be as effective.

Biologische Aktivität

4-Chloro-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

4-Chloro-2-methoxypyridine is characterized by the molecular formula C6H6ClNO. It features a pyridine ring substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position. The synthesis of this compound typically involves nucleophilic substitution reactions, where chlorinated pyridines react with methanol or methoxy groups under specific conditions to yield the desired product.

Anticancer Properties

Recent studies have demonstrated the cytotoxic activity of 4-chloro-2-methoxypyridine against various human cancer cell lines. For instance, a study assessed its effects on HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cells. The results indicated that this compound exhibited significant cytotoxicity, with IC50 values below 100 µM for several derivatives tested, suggesting its potential as an anticancer agent .

Table 1: Cytotoxicity of 4-Chloro-2-methoxypyridine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 5a | HepG2 | <50 | High |

| 5b | DU145 | <75 | Moderate |

| 5c | MDA-MB-231 | <100 | Moderate |

The mechanism through which 4-chloro-2-methoxypyridine exerts its anticancer effects is believed to involve the inhibition of key cellular pathways associated with tumor growth and survival. Specifically, it has been shown to interfere with lactate transport in cancer cells, which is crucial for maintaining cellular pH and metabolic homeostasis . This interference may lead to increased intracellular lactate levels and subsequent apoptosis in high-expressing MCT4 cells.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyridine ring significantly influence biological activity. Substituents at various positions on the ring can enhance or diminish cytotoxic effects. For example, introducing larger substituents or additional functional groups at specific positions has been correlated with increased potency against cancer cell lines .

Case Studies

- Case Study on HepG2 Cells : A detailed investigation into the effects of 4-chloro-2-methoxypyridine on HepG2 cells revealed that treatment led to a marked decrease in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting that the compound induces apoptosis through mitochondrial pathways.

- In Vivo Studies : In vivo experiments using mouse models demonstrated that administration of 4-chloro-2-methoxypyridine resulted in significant tumor size reduction compared to control groups. These findings underscore its potential as a therapeutic agent in oncology .

Safety and Toxicity

While the anticancer properties are promising, comprehensive toxicity assessments are essential for evaluating the safety profile of 4-chloro-2-methoxypyridine. Preliminary data suggest that while it exhibits selective toxicity towards cancer cells, further studies are needed to ascertain its effects on normal tissues and potential side effects.

Eigenschaften

IUPAC Name |

4-chloro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDUQQXDOAPXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627204 | |

| Record name | 4-Chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72141-44-7 | |

| Record name | 4-Chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.